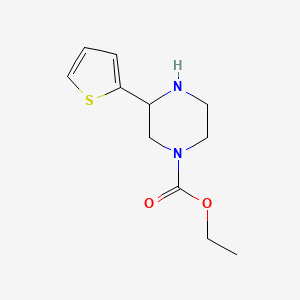

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate

Descripción general

Descripción

Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a chemical compound . It is a part of a class of compounds known as thiophene-based analogs, which have been the focus of many scientists due to their potential as biologically active compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations can be performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Chemical Reactions Analysis

Thiophene-based analogs, including this compound, can undergo various chemical reactions. For instance, [3 + 2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to the formation of thiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, its empirical formula is C11H16N2O2S, and it has a molecular weight of 240.32 .Aplicaciones Científicas De Investigación

Therapeutic Potential in Drug Design

Piperazine derivatives, including structures similar to ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate, are fundamental in the rational design of drugs due to their versatile therapeutic uses. These compounds have been integrated into a plethora of drugs with varied therapeutic applications such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The slight modification in the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, showcasing the structural importance of piperazine derivatives in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Role in CNS Agents and Anticancer Research

The piperazine core structure serves as a key pharmacophoric group in several antipsychotic agents. Research indicates that arylalkyl substituents, similar to those found in this compound, can enhance the potency and selectivity of binding affinity at D2-like receptors, which are crucial in the therapeutic efficacy of CNS agents. Such findings underscore the potential of piperazine derivatives in developing more effective treatments for neuropsychiatric disorders (Sikazwe et al., 2009).

Contributions to Antibacterial and Antituberculosis Therapeutics

Significant research has focused on the anti-mycobacterial activities of piperazine and its analogues, with compounds displaying promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This highlights the importance of piperazine derivatives in addressing the global challenge of tuberculosis through the development of novel antibacterial agents (Girase et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate is not mentioned in the search results, it’s worth noting that thiophene derivatives are known for their varied biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Direcciones Futuras

The future directions for research on Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate could involve further exploration of its biological activity, as well as its potential applications in medicinal chemistry . Additionally, more studies could be conducted to better understand its synthesis, molecular structure, and chemical reactions .

Propiedades

IUPAC Name |

ethyl 3-thiophen-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-2-15-11(14)13-6-5-12-9(8-13)10-4-3-7-16-10/h3-4,7,9,12H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIWHEQLSSKQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378052 | |

| Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85803-50-5 | |

| Record name | Ethyl 3-(2-thienyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(thiophen-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

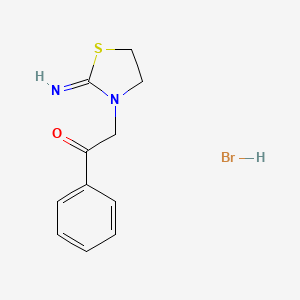

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)